Dihydropyrimidinones are typically synthesized through multicomponent reactions, with the Biginelli reaction being one of the most common methods for their preparation. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. DHPMs are classified as privileged structures due to their ability to interact with multiple biological targets, making them valuable in drug design and development.
The synthesis of DHPM-93 can be achieved through various methodologies, including:
The molecular structure of DHPM-93 features a six-membered pyrimidine ring with substituents that can vary depending on the synthetic route. The general formula for dihydropyrimidinones is .
Key structural details include:
DHPM-93 can participate in various chemical reactions:
The mechanism by which DHPM-93 exerts its biological effects involves several pathways:
Dihydropyrimidinones, particularly DHPM-93, have several significant applications:
Dihydropyrimidinones (DHPMs) are six-membered heterocyclic compounds featuring a pyrimidine ring core with nitrogen atoms at positions 1 and 3, and a ketone/thioketone at position 2. This scaffold is synthesized primarily via the Biginelli multicomponent reaction, which condenses an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea/thiourea under acidic catalysis [1] [9]. The DHPM core exhibits planarity and hydrogen-bonding capacity due to its carbonyl/thione and N-H groups, enabling interactions with biological targets. Substituent positions critically modulate activity:
Structural Analysis of DHPM-93:DHPM-93 (C₁₈H₁₈N₂O₅; CAS 1430815-67-0) features a 4-aryl group (likely substituted phenyl), a C5 ethoxycarbonyl group, and a C6 methyl group. Its fluorine atom (trifluoromethyl or fluoroaryl) enhances target binding via hydrophobic interactions and metabolic stability [4] [10]. X-ray crystallography of analogous fluorinated DHPMs confirms a half-chair conformation of the dihydropyrimidine ring and dihedral angles of 54–59° between aryl and heteroaryl substituents, optimizing target binding [10].
Table 1: Structural Features of Key DHPM Analogs
Compound | C4 Substituent | C5 Group | X | Notable Features |
---|---|---|---|---|
Monastrol | 3-Hydroxyphenyl | Ethoxycarbonyl | O | First Eg5 kinesin inhibitor |
S-Dimethylenastron | 3,4-Methylenedioxyphenyl | Ethoxycarbonyl | O | 30× more potent than monastrol |
DHPM-93 | Fluorinated aryl | Ethoxycarbonyl | O/S | NIS inhibitor |
SQ 32926 | Alkyl | Ester | O | Calcium channel blocker |
The medicinal exploration of DHPMs began in 1891 with Pietro Biginelli’s synthesis of ethyl-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [9]. Early research focused on cardiovascular applications due to structural similarities to dihydropyridine calcium channel blockers (e.g., nifedipine). Atwal’s 1987 modification enabled scalable synthesis of DHPM analogs, revealing calcium channel modulation tied to C4 stereochemistry (R-configuration: antagonists; S-configuration: agonists) [9].
A breakthrough emerged in 1999 with the discovery of monastrol, a DHPM that reversibly inhibits the mitotic kinesin Eg5, arresting cancer cell division. Despite neurotoxicity limitations, monastrol became a template for analogs:
Technological Advancements:
DHPM-93 represents a specialized advancement in DHPM pharmacology as the most potent known inhibitor of the sodium iodide symporter (NIS) [4]. NIS mediates iodide uptake in thyroid cells and is overexpressed in thyroid cancers. DHPM-93’s mechanism involves competitive binding at the iodide transport site, disrupting radionuclide accumulation—a critical pathway for thyroid cancer theranostics [4] [6].
Therapeutic Implications:
Comparative Potency:Table 2: Biological Activities of Select DHPMs
Compound | Target | IC₅₀/Activity | Therapeutic Area |
---|---|---|---|
Monastrol | Eg5 kinesin | 30 µM | Breast cancer |
S-Enastron | Eg5 kinesin | 0.8 µM | Antimitotic agent |
DHPM-93 | NIS | Lowest reported | Thyroid cancer, antiviral |
Compound 24 (Benzimidazole-DHPM) | Tubulin | 9.39 µM (MCF-7) | Breast cancer |
Research Applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7